N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride
Overview
Description
“N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride” is a chemical compound with the CAS Number: 1332529-49-3 . It has a molecular weight of 241.18 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2S.2ClH/c1-6-8(11-5-10-6)4-9-7-2-3-7;;/h5,7,9H,2-4H2,1H3;2*1H . This indicates that the compound contains a thiazole ring (a heterocyclic compound containing both sulfur and nitrogen in the ring) attached to a cyclopropane ring via a methyl group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s InChI key is IYKOCPPZEROMTF-UHFFFAOYSA-N .Scientific Research Applications
Neurobiological Studies and Antidepressant Actions
Recent neurobiological studies on antidepressants with structural similarities to tricyclic antidepressant agents have revealed critical insights into the neurobiology of mood, anxiety, and emotional regulation. These investigations, focusing on compounds like tianeptine, have uncovered the dynamic interplay between various neurotransmitter systems and emphasized the importance of structural and functional plasticity in brain regions associated with emotional learning. This line of research suggests a broader understanding of antidepressant actions, extending beyond the monoaminergic hypothesis and highlighting the role of neuroplasticity (McEwen & Olié, 2005).
Metabotropic Glutamate Receptor Antagonists in Neurodegeneration and Pain Management
The study of metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, such as MPEP and MTEP, has provided valuable insights into their potential utility in treating neurodegeneration, addiction, anxiety, and pain management. This research highlights the selective inhibition of mGluR5 over other subtypes and underscores the importance of these compounds in exploring physiological and pathophysiological functions within the central nervous system (Lea & Faden, 2006).
Thiazolidinediones: Antimicrobial, Antitumor, and Antidiabetic Agents
Thiazolidinediones (TZDs) have emerged as a significant class of compounds with a wide range of biological activities. Research into TZDs has led to the development of novel antimicrobial, anticancer, and antidiabetic agents. These studies provide a comprehensive overview of the structural modifications and therapeutic potential of TZDs, offering new directions for drug discovery and development (Singh et al., 2022).
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives have been extensively researched for their potential in creating new pharmaceuticals with reduced side effects. These compounds have been explored for their antioxidant, analgesic, anti-inflammatory, and antitumor properties. The review of patented thiazole derivatives underscores their importance in medicinal chemistry and highlights the ongoing need for innovative drugs based on the thiazole scaffold (Leoni et al., 2014).
AMPA Receptor Agonists in Depression Treatment
The exploration of AMPA receptor agonists for the treatment of depression signals a promising direction for developing novel antidepressants. These studies align with the growing interest in fast-acting therapeutic options for depression, emphasizing the potential of AMPA agonists to offer rapid and effective relief for patients with fewer side effects compared to current treatments (Yang et al., 2012).
Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-6-8(11-5-10-6)4-9-7-2-3-7;;/h5,7,9H,2-4H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKOCPPZEROMTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC2CC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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